molecular formula C19H22N4OS B2444871 2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide CAS No. 850750-12-8

2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide

Cat. No. B2444871
M. Wt: 354.47
InChI Key: YGUCYVXOCJESNL-UHFFFAOYSA-N
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Description

The compound “2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrimidine ring, a phenyl ring, a tert-butyl group, and an acetamide group. These features suggest that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure with various substituents. The pyrazolo[1,5-a]pyrimidine core is a fused ring system that is found in many biologically active compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring can participate in substitution reactions, and the acetamide group could be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its specific structure. For example, the presence of the acetamide group could influence its solubility, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Structure-Activity Relationship Studies

One area of research focuses on the structure-activity relationships (SAR) of chemical compounds similar to 2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide. For example, studies on a series of 2-aminopyrimidines, which share a core structure with the compound , have revealed their potential as ligands for the histamine H4 receptor. These studies have led to the identification of compounds with significant in vitro potency and in vivo activity as anti-inflammatory agents and antinociceptive properties in pain models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Radiosynthesis for Imaging

Another application involves the radiosynthesis of related compounds for imaging purposes, such as [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research illustrates the utility of pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools for neurological and psychiatric disorders (Dollé et al., 2008).

Biological Evaluation as Ligands

Compounds based on the 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide framework have been synthesized and evaluated as selective peripheral benzodiazepine receptor (PBR) ligands. These studies not only provide insight into the chemical and biological properties of such compounds but also their potential application in modulating steroid biosynthesis in cells, which could have implications for the treatment of various diseases (Selleri et al., 2005).

Anti-Inflammatory and Antimicrobial Applications

Research on pyrazolo[1,5-a]pyrimidine derivatives has also demonstrated their potential in anti-inflammatory and antimicrobial applications. For instance, compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activities, providing a basis for the development of new pest control agents (Fadda et al., 2017).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-12-17(13-8-6-5-7-9-13)18-21-14(19(2,3)4)10-16(23(18)22-12)25-11-15(20)24/h5-10H,11H2,1-4H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUCYVXOCJESNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide

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